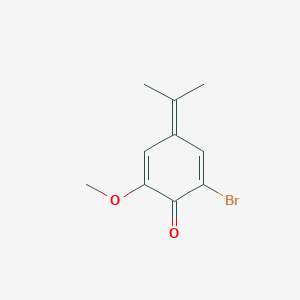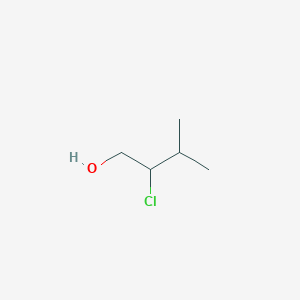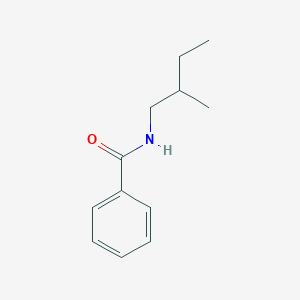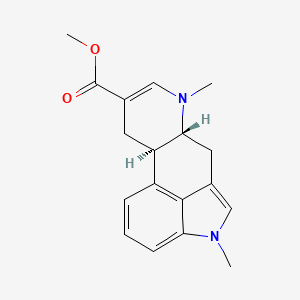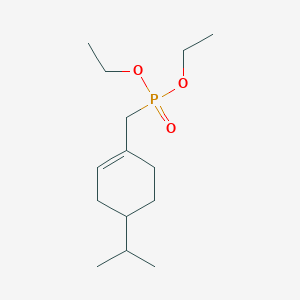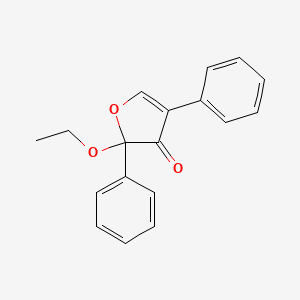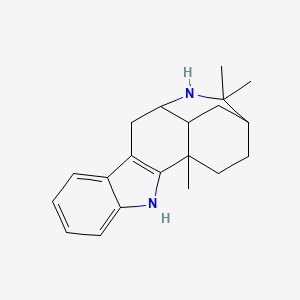
Aristoteline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aristoteline can be isolated from the leaves of Aristotelia chilensis through a series of extraction and purification steps. The process typically involves:
Extraction: Using solvents such as methanol or ethanol to extract the alkaloids from the plant material.
Purification: Employing techniques like column chromatography to isolate this compound from other compounds present in the extract.
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the general approach would involve large-scale extraction and purification processes, similar to those used in laboratory settings but optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Aristoteline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the indole ring structure, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions, particularly on the indole ring, can lead to the formation of new compounds with varied biological activities.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution can produce a range of substituted indole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other indole-alkaloid derivatives.
Biology: Investigated for its effects on cellular processes, particularly in vascular tissues.
Medicine: Noted for its vasodilatory effects, making it a candidate for treating cardiovascular diseases.
Wirkmechanismus
Aristoteline exerts its effects primarily through the activation of potassium channels and the inhibition of calcium channels in vascular smooth muscle cells. This dual action leads to vasodilation, which can help in managing conditions like hypertension . The compound’s interaction with these ion channels suggests a complex mechanism involving multiple molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Serratoline: Another indole-alkaloid with similar vasodilatory properties.
Hobartinol: Known for its anti-inflammatory and antioxidant activities.
Aristone: Shares structural similarities with aristoteline and exhibits comparable biological activities.
Uniqueness of this compound: this compound stands out due to its potent vasodilatory effects and its dual mechanism of action involving both potassium and calcium channels. This makes it a unique candidate for further research and potential therapeutic applications in cardiovascular medicine .
Eigenschaften
CAS-Nummer |
57103-59-0 |
|---|---|
Molekularformel |
C20H26N2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1,14,14-trimethyl-3,13-diazapentacyclo[13.2.2.02,10.04,9.012,17]nonadeca-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C20H26N2/c1-19(2)12-8-9-20(3)15(10-12)17(22-19)11-14-13-6-4-5-7-16(13)21-18(14)20/h4-7,12,15,17,21-22H,8-11H2,1-3H3 |
InChI-Schlüssel |
QYBCOSRUKXCALD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC3(C(C2)C(N1)CC4=C3NC5=CC=CC=C45)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



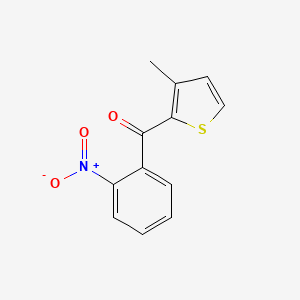
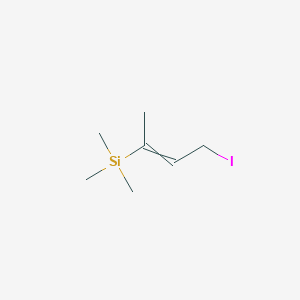
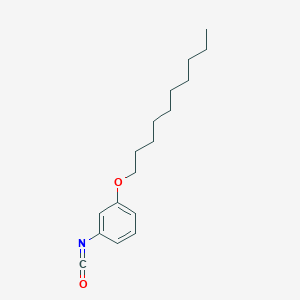
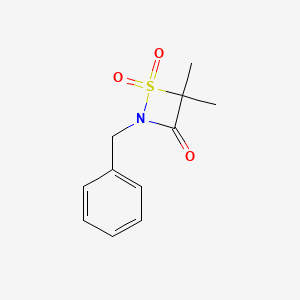
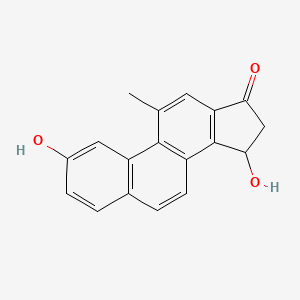
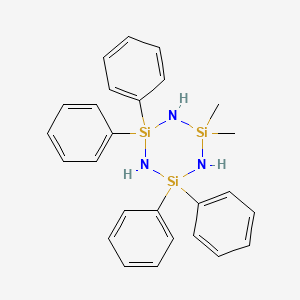
![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)
